1-Amino-1-cyclopentanemethanol
Overview
Description
1-Amino-1-cyclopentanemethanol is an organic compound characterized by the presence of both an amino group and a hydroxyl group attached to a cyclopentane ring. This compound is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It is widely used in organic synthesis as a chemical reagent and intermediate for the production of various organic compounds, including drugs, rubber antioxidants, and dyes .
Mechanism of Action
Target of Action
1-Amino-1-cyclopentanemethanol, also known as (1-Aminocyclopentyl)methanol or Cycloleucinol, is a compound that has been found to be a selective inhibitor of neutral endopeptidase . Neutral endopeptidase (NEP) is an enzyme that plays a crucial role in the breakdown of certain peptides in the body, including those involved in regulating blood pressure and inflammation .
Mode of Action
The compound interacts with its target, neutral endopeptidase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s ability to break down specific peptides, thereby increasing the levels of these peptides in the body . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of neutral endopeptidase by this compound affects several biochemical pathways. Primarily, it impacts the metabolism of peptides such as bradykinin and atrial natriuretic peptide, which are involved in blood pressure regulation and sodium homeostasis . By inhibiting the breakdown of these peptides, the compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
Given its molecular structure and water solubility , it is likely to have good bioavailability
Result of Action
The primary result of the action of this compound is the increased levels of certain peptides in the body due to the inhibition of neutral endopeptidase . This can lead to changes in blood pressure regulation and sodium homeostasis, among other physiological effects . The specific molecular and cellular effects are subject to ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopentanemethanol can be synthesized through the amination of cyclopentylmethanol. The process involves reacting cyclopentylmethanol with ammonia gas at an appropriate temperature and pressure. Metal catalysts such as palladium or copper are typically used to accelerate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclopentyl ketone or cyclopentyl aldehyde.
Reduction: Cyclopentylamine.
Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.
Scientific Research Applications
1-Amino-1-cyclopentanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of rubber antioxidants, dyes, and other industrial chemicals
Comparison with Similar Compounds
Cyclopentylmethanol: Lacks the amino group, making it less versatile in chemical reactions.
Cyclopentylamine: Lacks the hydroxyl group, limiting its use in certain synthetic applications.
Cyclopentanol: Contains only the hydroxyl group, reducing its reactivity compared to 1-Amino-1-cyclopentanemethanol.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1-aminocyclopentyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZJLMPXLQDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145678 | |
Record name | Cyclopentanemethanol, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10316-79-7 | |
Record name | [1-Aminocyclopentyl]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10316-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanemethanol, 1-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanemethanol, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminocyclopentanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOCYCLOPENTANEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ28V2QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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